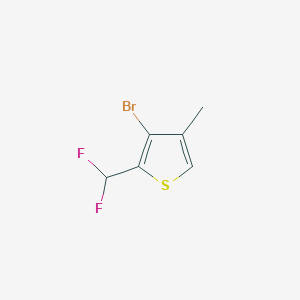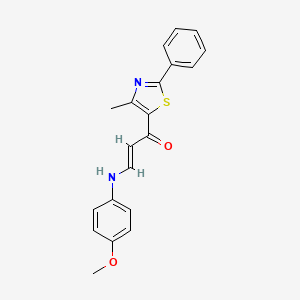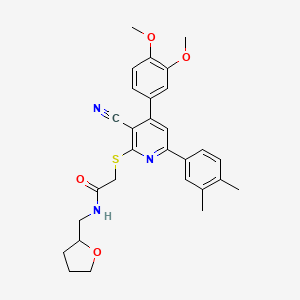
1-(3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-3-(thiazol-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-3-(thiazol-2-yl)urea, also known as PTUP, is a synthetic compound that has been widely used in scientific research due to its unique properties. PTUP is a potent inhibitor of protein tyrosine phosphatases (PTPs) and has been shown to have a variety of biochemical and physiological effects.
Applications De Recherche Scientifique
Medicinal Chemistry
Tetrazole derivatives are known to play a significant role in medicinal chemistry due to their structural similarity to carboxylic acids. They often serve as bioisosteres for carboxyl groups in drug molecules, which can enhance biological activity or metabolic stability . This compound could potentially be used in the design of new pharmaceuticals that require improved pharmacokinetic properties.
Agricultural Chemistry
Compounds containing tetrazole rings have been utilized as plant growth regulators, herbicides, and fungicides . The specific structure of this compound might offer unique interactions with plant enzymes or growth receptors, making it a candidate for agricultural research.
Material Science
Tetrazoles are known for their high nitrogen content, which can be beneficial in the development of high-energy materials . This compound could be explored for its potential use in propellants or explosives, given the stability of the tetrazole ring under various conditions.
Coordination Chemistry
The tetrazole moiety is an attractive ligand in coordination chemistry due to its ability to stabilize metal complexes . Research into the coordination properties of this compound could lead to new insights into metal-ligand interactions and the development of novel catalysts.
Photographic and Photoimaging Applications
Tetrazole derivatives have found use as stabilizers in photography and photoimaging . The compound’s potential to form stable complexes might be advantageous in these fields, where stability under light exposure is crucial.
Organic Electronics
Given the electronic properties of tetrazole derivatives, there is potential for this compound to be used in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics . Its photophysical properties could be harnessed for energy transfer or light emission processes.
Biochemistry
The tetrazole ring is often used in the synthesis of oligonucleotides . This compound could be investigated for its utility in DNA synthesis or as a molecular probe in biochemical assays.
Corrosion Inhibition
Tetrazole derivatives have been reported as effective corrosion inhibitors . This compound could be studied for its potential to protect metals from corrosion, particularly in acidic environments.
Propriétés
IUPAC Name |
1-[3-(1-phenyltetrazol-5-yl)sulfanylpropyl]-3-(1,3-thiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N7OS2/c22-12(17-13-16-8-10-23-13)15-7-4-9-24-14-18-19-20-21(14)11-5-2-1-3-6-11/h1-3,5-6,8,10H,4,7,9H2,(H2,15,16,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCAQTCRZKLQPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCCCNC(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N7OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-3-(thiazol-2-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-5-ethylthiophene-2-sulfonamide](/img/structure/B2863290.png)
![2-[(4-Chloro-2-methylphenyl)amino]-5-nitrobenzonitrile](/img/structure/B2863293.png)



![N-(4-methoxybenzyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2863299.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{4-[2-(4-methylphenyl)ethyl]piperidin-1-yl}acetamide](/img/structure/B2863301.png)
![5-chloro-2-methoxy-N-[(2-methoxyadamantan-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B2863302.png)
![(3Z)-3-{[(3-chlorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2863303.png)
![(1-ethyl-1H-pyrazol-3-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2863307.png)
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)ethanesulfonamide](/img/structure/B2863310.png)
![N-[6-(4-fluorophenyl)-2,5-dioxo-5,6-dihydro-2H-pyrano[3,2-c]pyridin-3-yl]-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2863311.png)
![4-(tert-butyl)-N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2863312.png)